![molecular formula C5H4N4O B076490 7-Hydroxypyrazolo[4,3-d]pyrimidine CAS No. 13877-55-9](/img/structure/B76490.png)
7-Hydroxypyrazolo[4,3-d]pyrimidine
描述
7-羟基-吡唑并[4,3-D]嘧啶是一种属于吡唑并嘧啶家族的杂环化合物。该化合物以一个由吡唑环和嘧啶环组成的稠合环体系为特征。它因其潜在的生物学和药理学活性而受到科学研究的广泛关注。
准备方法
合成路线及反应条件
7-羟基-吡唑并[4,3-D]嘧啶的合成通常涉及适当前体的环化反应。一种常见的方法是在酸性条件下,用甲酰胺与5-氨基吡唑反应,形成吡唑并嘧啶核心。羟基可以通过随后的羟基化反应引入 .
工业生产方法
7-羟基-吡唑并[4,3-D]嘧啶的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流反应器和自动化系统,以确保最终产品的产率和纯度 .
化学反应分析
反应类型
7-羟基-吡唑并[4,3-D]嘧啶会经历各种化学反应,包括:
氧化: 羟基可以被氧化成相应的酮或醛。
还原: 还原反应可以将化合物转化为其相应的胺衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用还原剂包括硼氢化钠和氢化锂铝。
形成的主要产物
氧化: 形成酮或醛。
还原: 形成胺衍生物。
取代: 形成取代的吡唑并嘧啶衍生物.
科学研究应用
Synthesis of 7-Hydroxypyrazolo[4,3-d]pyrimidine
The synthesis of this compound is often achieved through a multi-step process that begins with the esterification of 3-methyl-4-nitropyrazole-5-carboxylic acid. This compound undergoes further transformations including catalytic reduction and formylation, ultimately leading to the formation of the desired pyrazolo[4,3-d]pyrimidine nucleus. The synthetic route is efficient and yields high purity products suitable for further biological evaluation .
Cytokinin Antagonism
This compound has been identified as a potent cytokinin antagonist. Cytokinins are plant hormones that play crucial roles in cell division and growth. By antagonizing these hormones, compounds like this compound can regulate intracellular levels of cyclic AMP in animal cells, which is significant for various physiological processes .
Antimicrobial Properties
Research has demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine exhibit antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit biofilm formation in bacterial cultures, indicating their potential as antimicrobial agents . The mechanism involves disrupting quorum sensing pathways in bacteria, which are critical for biofilm development.
Antitumor Activity
The pyrazolopyrimidine moiety has been recognized for its antitumor potential. Compounds containing this scaffold have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells . The specific mechanisms often involve interference with cellular signaling pathways crucial for cancer progression.
作用机制
7-羟基-吡唑并[4,3-D]嘧啶的作用机制涉及其与特定分子靶标的相互作用。它已被证明可以抑制细胞周期蛋白依赖性激酶 (CDK),CDK 在细胞周期调节中起着至关重要的作用。通过抑制 CDK,该化合物可以诱导癌细胞的细胞周期停滞和凋亡。此外,它可以调节炎症和微生物感染相关的各种信号通路 .
相似化合物的比较
7-羟基-吡唑并[4,3-D]嘧啶可以与其他吡唑并嘧啶衍生物进行比较:
吡唑并[3,4-D]嘧啶: 结构类似,但取代模式不同,导致生物活性差异。
吡唑并[4,3-E][1,2,4]三唑并[1,5-C]嘧啶: 另一种带有三唑环的衍生物,显示出不同的药理学特性。
吡唑并[1,5-A]嘧啶: 另一种异构体,在药物和农药中具有独特的应用
生物活性
7-Hydroxypyrazolo[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as pyrazolopyrimidines. The synthesis of this compound typically involves the cyclization of appropriate precursors, such as 3-methyl-4-nitropyrazole-5-carboxylic acid, followed by various transformations to obtain the desired structure with high purity and yield .
1. Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)
One of the most notable biological activities of this compound derivatives is their role as inhibitors of HIF-PHD. These inhibitors stabilize the HIFα subunit, leading to increased erythropoietin (EPO) production, which is crucial for treating renal anemia. In studies, oral administration of these compounds significantly elevated serum EPO levels in anemic models, demonstrating their potential as therapeutic agents for anemia management .
Compound | HIF-PHD Inhibition IC50 (nM) | EPO Level (pg/mL) |
---|---|---|
This compound | 290 | 63000-89000 |
Control | - | 125 |
2. Cytotoxicity Against Cancer Cells
Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold demonstrated significant activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values ranged from 5.69 µM to 9.36 µM for MCF-7 cells, indicating potent anticancer properties .
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 5.69 - 9.36 |
HepG2 | 21.62 - 38.36 |
3. Cytokinin Antagonist Activity
This compound has also been identified as a potent cytokinin antagonist. This property allows it to modulate intracellular levels of cyclic AMP, influencing various physiological processes in animal cells. This activity is particularly relevant in regulating cell growth and differentiation in lymphocyte cells .
The mechanisms underlying the biological activities of this compound include:
- HIF-PHD Inhibition : By inhibiting HIF-PHD enzymes, these compounds prevent the degradation of HIFα under normoxic conditions, thereby promoting EPO gene expression and increasing red blood cell production.
- Cytotoxic Mechanisms : The cytotoxic effects on cancer cells are likely mediated through apoptosis induction and disruption of cellular signaling pathways involved in tumor growth and survival.
Case Studies
Recent studies have highlighted the clinical relevance of these compounds:
- Renal Anemia Treatment : In a controlled study involving rats with induced renal anemia, treatment with pyrazolo[4,3-d]pyrimidine derivatives resulted in significant increases in hemoglobin levels after four weeks of administration. This suggests that these compounds could serve as effective alternatives to traditional erythropoiesis-stimulating agents (ESAs) .
- Cancer Therapy : A series of experiments assessing the cytotoxic effects on various cancer cell lines demonstrated that certain derivatives not only inhibited cell growth but also induced apoptosis at lower concentrations compared to existing chemotherapeutic agents .
属性
IUPAC Name |
1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-4-3(1-8-9-4)6-2-7-5/h1-2H,(H,8,9)(H,6,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZSDNLQDTYVEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160775 | |
Record name | 7-Ketopyrazolo(4,3-d)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13877-55-9 | |
Record name | 7-Ketopyrazolo(4,3-d)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxypyrazolo[4,3-d]pyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Ketopyrazolo(4,3-d)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazolo[4,3-d]pyrimidin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,6-DIHYDROPYRAZOLO(4,3-D)PYRIMIDIN-7-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L69P3N2EVQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。